2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable brominated aromatic aldehyde under acidic or basic conditions. One common method involves the use of a three-component Groebke-Blackburn-Bienaymé reaction, which includes 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced to form partially hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(2-substituted phenyl)-7-methoxyimidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of 2-(2-bromophenyl)-7-formylimidazo[1,2-a]pyridine or 2-(2-bromophenyl)-7-carboxyimidazo[1,2-a]pyridine.
Reduction: Formation of partially hydrogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the methoxy group can modulate its electronic properties. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)imidazo[1,2-a]pyridine
- 7-Methoxyimidazo[1,2-a]pyridine
- 2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine
Uniqueness
2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the bromophenyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency and selectivity in its biological applications .
Properties
Molecular Formula |
C14H11BrN2O |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-10-6-7-17-9-13(16-14(17)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
InChI Key |
GUAFSIVYCHATTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3Br |
Origin of Product |
United States |
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